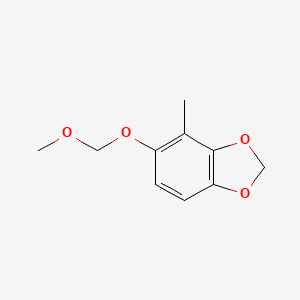![molecular formula C20H23FO2 B12569560 2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 187876-26-2](/img/structure/B12569560.png)
2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2-position, a heptyl chain at the 4’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: 2-Fluorobiphenyl is brominated to introduce a bromine atom at the 4-position.
Grignard Reaction: The brominated product is then reacted with magnesium to form a Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with heptyl bromide to introduce the heptyl chain at the 4’-position.
Carboxylation: The resulting product is carboxylated using carbon dioxide to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
- 2-Fluoro-4-biphenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
- 2-Fluoro-4-bromobiphenyl
Comparison: Compared to similar compounds, 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the heptyl chain and the carboxylic acid group. These functional groups impart distinct chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds. This makes the compound particularly useful in applications requiring specific interactions with biological targets or materials with unique physical properties.
Propiedades
Número CAS |
187876-26-2 |
|---|---|
Fórmula molecular |
C20H23FO2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-fluoro-4-(4-heptylphenyl)benzoic acid |
InChI |
InChI=1S/C20H23FO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)18-13-12-17(20(22)23)14-19(18)21/h8-14H,2-7H2,1H3,(H,22,23) |
Clave InChI |
QNVRJHBEGCBNJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
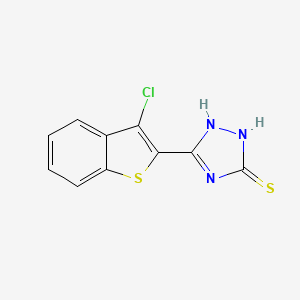

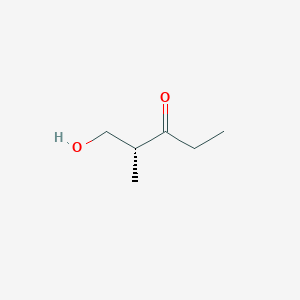
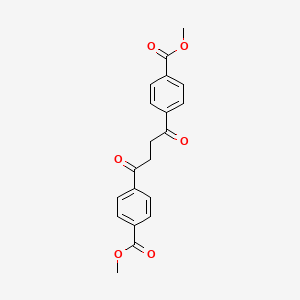
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)
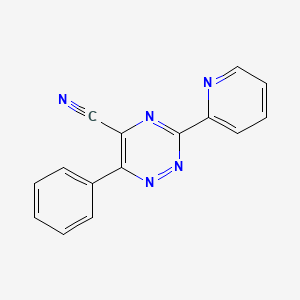
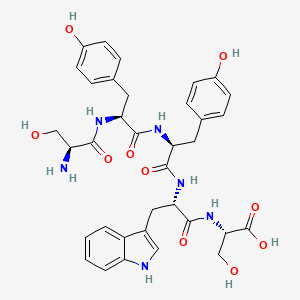
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
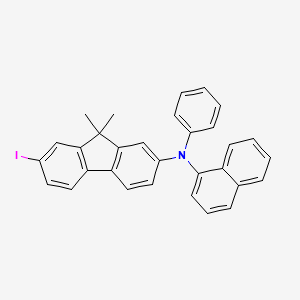

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
